Cas no 896351-67-0 (3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide)

3-(4-Fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide is a synthetic organic compound featuring a fluorophenyl sulfanyl moiety linked to a benzothiazole scaffold via a propanamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore in drug discovery. The presence of the 4-fluorophenyl group enhances metabolic stability, while the benzothiazole core may contribute to binding affinity in target interactions. The compound's well-defined molecular architecture allows for precise modifications, making it a versatile candidate for structure-activity relationship studies. Its synthetic accessibility and potential for derivatization further underscore its value in exploratory research and therapeutic development.
3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide structure
896351-67-0 structure
Product name:3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
CAS No:896351-67-0
MF:C17H15FN2OS2
MW:346.442204713821
CID:5882515
PubChem ID:7254880

3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3-[(4-fluorophenyl)thio]-N-(2-methyl-5-benzothiazolyl)-
    • 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
    • F2537-1664
    • AKOS024658242
    • 896351-67-0
    • 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
    • 3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
    • SR-01000913599
    • SR-01000913599-1
    • Inchi: 1S/C17H15FN2OS2/c1-11-19-15-10-13(4-7-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
    • InChI Key: SEIJIMRTMPYYKX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2SC(C)=NC2=C1)(=O)CCSC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 346.06098362g/mol
  • Monoisotopic Mass: 346.06098362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.5Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 567.1±40.0 °C(Predicted)
  • pka: 13.02±0.43(Predicted)

3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2537-1664-1mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2537-1664-5mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2537-1664-2μmol
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2537-1664-5μmol
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2537-1664-40mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
40mg
$140.0 2023-05-16
A2B Chem LLC
BA74295-1mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0
1mg
$245.00 2024-04-19
A2B Chem LLC
BA74295-50mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0
50mg
$504.00 2024-04-19
Life Chemicals
F2537-1664-20μmol
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2537-1664-2mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2537-1664-4mg
3-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
896351-67-0 90%+
4mg
$66.0 2023-05-16

Additional information on 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide

Professional Introduction to 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide (CAS No. 896351-67-0)

3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide, with the CAS number 896351-67-0, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structural framework, combines elements of heterocyclic chemistry with functional groups that make it a promising candidate for further investigation in drug discovery and development.

The core structure of this compound includes a 4-fluorophenylsulfanyl moiety, which is known for its ability to modulate biological activity through electronic and steric effects. The presence of this group in conjunction with a 2-methyl-1,3-benzothiazol-5-yl substituent creates a unique scaffold that may interact with biological targets in novel ways. Such combinations are often explored in the design of molecules with enhanced pharmacological properties.

In recent years, there has been a growing interest in benzothiazole derivatives due to their diverse biological activities. The benzothiazole ring system is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The modification of this core structure with additional functional groups can lead to compounds with improved efficacy and selectivity. The specific arrangement of atoms in 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide suggests potential interactions with enzymes and receptors involved in critical biological pathways.

The 4-fluorophenylsulfanyl group introduces a fluorine atom into the molecule, which can significantly influence the compound's metabolic stability and binding affinity. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance binding interactions and reduce susceptibility to enzymatic degradation. This feature makes 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide a particularly interesting candidate for further exploration.

The 2-methyl-1,3-benzothiazol-5-yl moiety adds another layer of complexity to the molecule, providing a site for potential chemical modifications. This part of the structure can be engineered to optimize interactions with biological targets, such as proteins or nucleic acids. The combination of these two distinct structural elements suggests that this compound may exhibit multifaceted biological activities.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles are known for their ability to mimic natural products and biological molecules, making them valuable tools in medicinal chemistry. The benzothiazole scaffold is particularly notable for its presence in numerous bioactive compounds. By incorporating additional functional groups into this framework, researchers can generate novel derivatives with tailored properties.

The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide involves sophisticated organic chemistry techniques that require careful optimization. The introduction of both fluorine and sulfur-containing groups necessitates precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and precision.

In the context of drug discovery, this compound represents an opportunity to explore new therapeutic avenues. Its unique structural features may allow it to interact with disease-causing targets in ways that existing drugs do not. This potential is particularly exciting given the growing challenge of developing new treatments for resistant or untreatable conditions.

The use of computational modeling and high-throughput screening techniques can further accelerate the evaluation of compounds like 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide. These tools enable researchers to predict biological activity and optimize molecular properties before extensive experimental testing is conducted. Such approaches can significantly reduce the time and resources required for drug development.

The future prospects for this compound are promising. As more research is conducted into its properties and potential applications, it may emerge as a lead compound or an intermediate in the synthesis of more complex molecules. The combination of its structural features and reported biological activities makes it a compelling candidate for further investigation.

In conclusion, 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide (CAS No. 896351-67-0) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for drug discovery efforts aimed at addressing various therapeutic challenges.

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